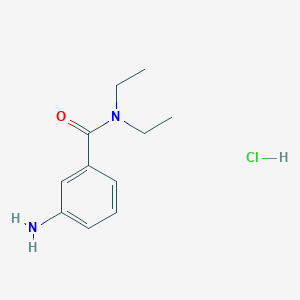![molecular formula C18H16BrNO2 B7452456 N-[1-(2-bromophenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7452456.png)
N-[1-(2-bromophenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2-bromophenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide, also known as BRL-15572, is a compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of benzofuran carboxamides and has shown promising results in preclinical studies.
Scientific Research Applications
N-[1-(2-bromophenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including anxiety, depression, and addiction. Studies have shown that N-[1-(2-bromophenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide acts as a selective antagonist of the orexin-1 receptor, which is involved in the regulation of sleep-wake cycles and feeding behavior. N-[1-(2-bromophenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide has also been shown to have anxiolytic and antidepressant effects in preclinical studies.
Mechanism of Action
N-[1-(2-bromophenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide acts as a selective antagonist of the orexin-1 receptor, which is a G-protein-coupled receptor that is involved in the regulation of sleep-wake cycles and feeding behavior. By blocking the activity of this receptor, N-[1-(2-bromophenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide can modulate the activity of the orexin system, leading to changes in behavior and physiology.
Biochemical and Physiological Effects:
N-[1-(2-bromophenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide has been shown to have several biochemical and physiological effects in preclinical studies. Studies have shown that N-[1-(2-bromophenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide can reduce anxiety-like behavior in animal models of anxiety. N-[1-(2-bromophenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide has also been shown to have antidepressant effects in animal models of depression. In addition, N-[1-(2-bromophenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide has been shown to reduce drug-seeking behavior in animal models of addiction.
Advantages and Limitations for Lab Experiments
N-[1-(2-bromophenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide has several advantages for lab experiments, including its high purity and yield, which make it suitable for further studies. However, N-[1-(2-bromophenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide has some limitations, including its limited solubility in water, which can make it difficult to administer in some experiments.
Future Directions
There are several future directions for the study of N-[1-(2-bromophenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide. One area of research is the potential therapeutic applications of N-[1-(2-bromophenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide in anxiety, depression, and addiction. Another area of research is the development of new compounds that target the orexin system, which could lead to the development of new drugs for these disorders. Finally, further studies are needed to understand the mechanism of action of N-[1-(2-bromophenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide and its effects on behavior and physiology.
Synthesis Methods
The synthesis of N-[1-(2-bromophenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide involves several steps, starting from the reaction of 2-bromoethylamine hydrobromide with 3-methylbenzofuran-2-carboxylic acid. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to obtain the final product. The synthesis of N-[1-(2-bromophenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide has been optimized to yield high purity and yield, making it suitable for further studies.
properties
IUPAC Name |
N-[1-(2-bromophenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO2/c1-11-13-7-4-6-10-16(13)22-17(11)18(21)20-12(2)14-8-3-5-9-15(14)19/h3-10,12H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRHAHSDESXURB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC(C)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

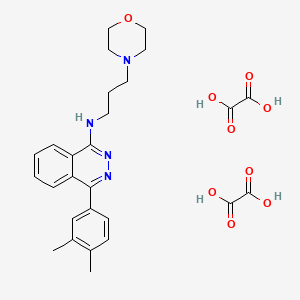
![[2-[(3-Chlorophenyl)methylamino]-2-oxoethyl] 2-(4-chlorobenzoyl)benzoate](/img/structure/B7452377.png)
![4,4,5,5-Tetramethyl-2-[3-(oxan-4-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B7452391.png)
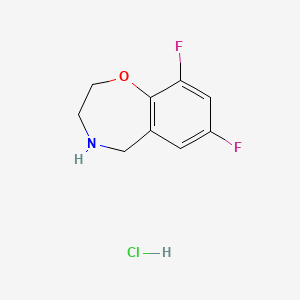
![[2-(furan-2-ylmethylamino)-2-oxoethyl] (4Z)-4-(furan-2-ylmethylidene)-2,3-dihydro-1H-acridine-9-carboxylate](/img/structure/B7452416.png)
![[2-(4-fluoroanilino)-2-oxoethyl] (4Z)-4-(furan-2-ylmethylidene)-2,3-dihydro-1H-acridine-9-carboxylate](/img/structure/B7452422.png)
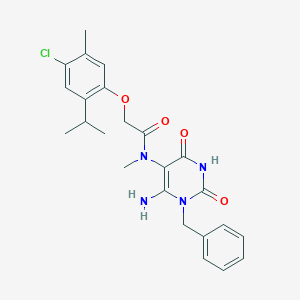
![N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-N-[2-(cyclohexen-1-yl)ethyl]-5-methylfuran-2-carboxamide](/img/structure/B7452434.png)

![N-[2-(4-acetamidoanilino)-2-oxoethyl]-N-ethyl-2-(2-phenylethyl)benzamide](/img/structure/B7452437.png)
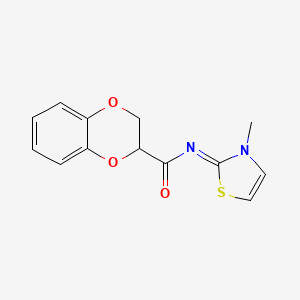
![4-[[3-[(4-Chlorophenyl)methoxy]-2-hydroxypropyl]amino]cyclohexan-1-ol](/img/structure/B7452446.png)
![(2E)-1-[3-(4-methoxyphenyl)oxiran-2-yl]-2-(1,3,3-trimethylindol-2-ylidene)ethanone](/img/structure/B7452459.png)
